molecular formula C22H21N5O3S B2751855 2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 1242856-42-3

2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2751855
CAS RN: 1242856-42-3
M. Wt: 435.5
InChI Key: HXDOWQMICVEQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide” is a complex organic molecule. It is part of the [1,2,4]triazolo[4,3-a]pyrazine family .


Synthesis Analysis

The synthesis of similar compounds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthesis process typically involves refluxing the mixture for appropriate times .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . The structure of similar compounds has been confirmed by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The reactions could involve the formation of C-N and N-S bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined experimentally . The NMR data can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Synthesis and Insecticidal Assessment

The compound has been utilized in the synthesis of innovative heterocycles incorporating a thiadiazole moiety, showing insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research indicates its potential application in developing new insecticides (A. Fadda et al., 2017).

Anticancer and Antimicrobial Activities

Several studies have reported the synthesis of new derivatives with the inclusion of this compound, demonstrating significant anticancer and antimicrobial activities. These findings suggest its application in the development of new therapeutic agents targeting various cancers and microbial infections (S. Riyadh et al., 2013; Nanees N. Soliman et al., 2020).

Chemical Synthesis and Modification

Research has also focused on the chemical synthesis and modification of this compound, leading to the creation of new heterocyclic compounds with potential for various biochemical applications. These modifications aim at enhancing the biological activity and developing compounds with specific functions (M. Youssef et al., 1984; N. M. Tsizorik et al., 2018).

Future Directions

Future research could focus on further elucidating the mechanism of action of this compound and its potential therapeutic applications. Additionally, more studies could be done to optimize the synthesis process and improve the yield .

Mechanism of Action

properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-3-30-18-10-8-17(9-11-18)26-12-13-27-20(21(26)29)24-25-22(27)31-14-19(28)23-16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDOWQMICVEQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.